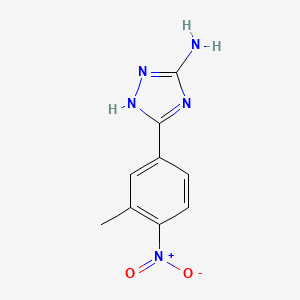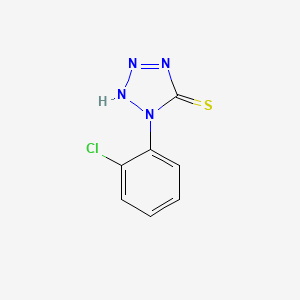![molecular formula C6H4BrClN4O B13665017 7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to an imidazo[2,1-f][1,2,4]triazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the bromination of a suitable imidazole derivative, followed by chlorination and methoxylation steps. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It may be used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for targeted cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-chloro-2-methylimidazo[2,1-f][1,2,4]triazine
- 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C6H4BrClN4O |
|---|---|
Peso molecular |
263.48 g/mol |
Nombre IUPAC |
7-bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrClN4O/c1-13-5-4-9-2-3(7)12(4)11-6(8)10-5/h2H,1H3 |
Clave InChI |
VRDHIWPUGSBSSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NN2C1=NC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)






![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)


